Ent-kauran-17,19-dioic acid
Overview
Description
Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .
Synthesis Analysis
The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .Molecular Structure Analysis
The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .Physical And Chemical Properties Analysis
The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .Scientific Research Applications
Quantification in Herbal Medicine
Ent-kauran-17,19-dioic acid has been identified as a significant compound in Herba Siegesbeckiae, a traditional Chinese medicinal herb. Research by Jiang et al. (2011) developed a high-performance liquid chromatography method for quantifying ent-kauran-17,19-dioic acid and other major diterpenoids in this herb, indicating its importance in herbal medicine research (Jiang et al., 2011).
Isolation from Natural Sources
Chen et al. (2019) isolated several ent-kaurane diterpenes, including variants of ent-kauran-17,19-dioic acid, from Annona squamosa L. pericarps. Their study also investigated the cytotoxic activities of these compounds, contributing to the understanding of their potential therapeutic applications (Chen et al., 2019).
Pharmacokinetics Studies
Lei et al. (2014) conducted a comparative pharmacokinetics study of a kaurane diterpenoid, closely related to ent-kauran-17,19-dioic acid, after its oral administration in rats. This study provides insights into the metabolic and absorption characteristics of such compounds, which is crucial for their potential therapeutic use (Lei et al., 2014).
Structural Studies
Ghisalberti et al. (1993) conducted a structural study of a derivative of ent-kauran-17,19-dioic acid using X-ray crystallographic methods. Understanding the molecular structure of such compounds is fundamental for their application in drug design and other scientific research (Ghisalberti et al., 1993).
Safety And Hazards
Future Directions
The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.
properties
IUPAC Name |
5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLMPHPGUZLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ent-kauran-17,19-dioic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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